N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
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Overview
Description
N-[2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE is a complex organic compound featuring an indole core, a chlorophenyl group, and a methoxybenzamide moiety. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the indole derivative in the presence of a base.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the indole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-[2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-[2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-2-METHOXYBENZAMIDE may confer unique electronic and steric properties, potentially enhancing its biological activity and selectivity .
Properties
Molecular Formula |
C25H23ClN2O2S |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H23ClN2O2S/c1-30-23-13-7-4-10-20(23)25(29)27-14-15-28-16-24(19-9-3-6-12-22(19)28)31-17-18-8-2-5-11-21(18)26/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
InChI Key |
KIIOLEQACLTJQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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